molecular formula C11H14O B3048026 Allyl 2,6-dimethylphenyl ether CAS No. 15261-41-3

Allyl 2,6-dimethylphenyl ether

Cat. No.: B3048026
CAS No.: 15261-41-3
M. Wt: 162.23 g/mol
InChI Key: FUOIKFIGRFIYQW-UHFFFAOYSA-N
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Description

Allyl 2,6-dimethylphenyl ether: is an organic compound with the molecular formula C11H14O . It is an ether derivative where an allyl group is bonded to a 2,6-dimethylphenyl group. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of 2,6-dimethylphenol with allyl bromide in the presence of a strong base such as sodium hydride.

    Claisen Rearrangement: Allyl 2,6-dimethylphenyl ether can also be synthesized through the Claisen rearrangement of allyl phenyl ether.

Industrial Production Methods: The industrial production of this compound often employs the Williamson ether synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl 2,6-dimethylphenyl ether can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.

    Substitution: The ether can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Allyl bromide with a strong base like sodium hydride.

Major Products:

    Oxidation: Formation of 2,6-dimethylbenzaldehyde.

    Reduction: Formation of 2,6-dimethylphenyl alcohol.

    Substitution: Formation of various substituted phenyl ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: Allyl 2,6-dimethylphenyl ether is used as a starting material in the synthesis of various organic compounds. It is also employed in studying pericyclic reactions such as the Claisen rearrangement .

Biology and Medicine: While specific biological applications are limited, derivatives of this compound are explored for their potential pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It serves as an intermediate in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of allyl 2,6-dimethylphenyl ether in chemical reactions often involves the formation of a cyclic transition state. For example, in the Claisen rearrangement, the ether undergoes a concerted mechanism where a C-C bond forms between the allyl group and the ortho position of the benzene ring while the C-O bond of the ether breaks . This results in the formation of a new product with a different structural arrangement.

Comparison with Similar Compounds

  • Allyl phenyl ether
  • 2,6-Dimethylphenyl ether
  • Allyl 4-methylphenyl ether

Comparison:

  • Allyl phenyl ether undergoes similar reactions but lacks the additional methyl groups, which can influence the reactivity and stability of the compound.
  • 2,6-Dimethylphenyl ether does not have the allyl group, making it less reactive in certain pericyclic reactions.
  • Allyl 4-methylphenyl ether has a different substitution pattern, affecting its chemical behavior and applications.

Allyl 2,6-dimethylphenyl ether stands out due to its unique combination of an allyl group and two methyl groups on the phenyl ring, which provides distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

1,3-dimethyl-2-prop-2-enoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-8-12-11-9(2)6-5-7-10(11)3/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOIKFIGRFIYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348881
Record name allyl 2,6-dimethylphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15261-41-3
Record name allyl 2,6-dimethylphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Dimethylphenol (1.22 g) is added to a mixture of powdered potassium hydroxide (2.24 g) in dimethylsulfoxide (20 ml). Then 3-bromopropane (2.42 g) is added at 20°-25° and stirred for 0.5 hr. The mixture is diluted with water (100 ml) and extracted with methylene chloride (3×). The organic extracts are washed with water (2×) and then with saline, dried over sodium sulfate and concentrated under reduced pressure to give 1-allyloxy-2,6-dimethylbenzene.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dimethylphenol (1.22 g, 10 mmoles), allyl methyl carbonate (1.40 g, 12 mmoles), 5 percent palladium on charcoal (26 mg, 0.0125 mmole paladium) and triphenyl phosphine (20 mg, 0.0375 mmole) is heated at 70° C. for 45 minutes. Filtration of the catalyst and bulb-to-bulb distillation of the residue at 120° C., 10 mm Hg gives 1.60 g of substantially pure allyl 2,6-dimethylphenyl ether, 98.7 percent yield.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
26 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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